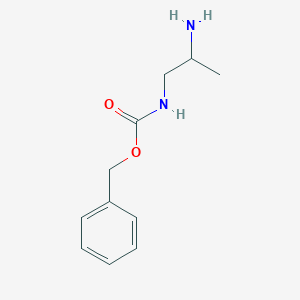

Benzyl 2-aminopropylcarbamate

Description

Significance of Carbamate (B1207046) Functionalities in Organic Chemistry

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. wikipedia.org This functional group, an ester-amide hybrid, imparts a unique combination of stability and reactivity to molecules. nih.gov One of the most critical roles of the carbamate group in organic chemistry is as a protecting group for amines. masterorganicchemistry.comscielo.br Amines are highly reactive and can undergo undesirable side reactions during a multi-step synthesis. The carbamate functionality can be readily introduced to temporarily "cap" the amine, rendering it non-nucleophilic and inert to a wide range of reaction conditions. masterorganicchemistry.com

This protective strategy is fundamental in peptide synthesis, where the sequential addition of amino acids requires precise control over which amine group reacts. masterorganicchemistry.com Popular carbamate protecting groups include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz), the latter of which is structurally related to Benzyl (B1604629) 2-aminopropylcarbamate. masterorganicchemistry.com The Cbz group, for instance, is stable under various conditions but can be selectively removed under mild catalytic hydrogenation, leaving other sensitive functional groups in the molecule intact. masterorganicchemistry.com

Beyond their role as protecting groups, carbamates are integral components in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and polymers such as polyurethanes. wikipedia.orgnih.govscielo.br The carbamate moiety can also influence the biological activity of a molecule by participating in hydrogen bonding and imposing conformational constraints, which can be crucial for its interaction with biological targets like enzymes or receptors. nih.gov

Contextual Role of Benzyl 2-aminopropylcarbamate as a Key Intermediate

This compound serves as a crucial intermediate in various synthetic pathways. An intermediate is a molecule that is formed during the course of a chemical reaction and subsequently reacts further to produce the final desired product. The structure of this compound, featuring a benzyl carbamate protecting a 1,2-diaminopropane (B80664) backbone, makes it a versatile precursor for the synthesis of more elaborate molecules.

For instance, it has been utilized in the synthesis of complex heterocyclic compounds. In one reported synthesis, this compound was a key starting material for the creation of terminal side chains that were later coupled with a benzimidazole (B57391) core to form novel compounds with potential anticancer activity. nih.govmdpi.com The synthetic route involved the reaction of the primary amine of this compound with arylsulfonyl chlorides, followed by the removal of the benzyl carbamate protecting group under hydrogenation conditions. nih.govmdpi.com

The strategic placement of the carbamate group in this compound allows for the selective functionalization of the free primary amine, while the other nitrogen atom remains protected. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with a high degree of precision.

Overview of Research Areas Pertaining to this compound

Research involving this compound and structurally similar compounds spans several areas of chemical science. A significant focus is on its application in medicinal chemistry and drug discovery. The carbamate and aminopropyl moieties are common pharmacophoric groups found in biologically active molecules. ontosight.ai For example, derivatives of similar carbamates have been investigated for their potential as enzyme inhibitors.

Another prominent area of research is in the development of new synthetic methodologies. The synthesis of carbamate-protected polyamines, including structures related to this compound, is an active field of study. researchgate.net Researchers are continually seeking more efficient and environmentally friendly methods for the synthesis of carbamates, moving away from hazardous reagents like phosgene. researchgate.netorganic-chemistry.org

Furthermore, this compound and its analogues are employed in the synthesis of well-defined macromolecular structures like dendrimers. researchgate.net The controlled, step-wise growth of these highly branched polymers often relies on the use of building blocks with protected functional groups, such as the carbamate-protected amines found in this compound. researchgate.netresearchgate.net

Below is a table summarizing the key properties of this compound and its enantiomers.

| Property | (R)-benzyl 2-aminopropylcarbamate | (S)-benzyl 2-aminopropylcarbamate |

| CAS Number | 934660-63-6 guidechem.com | 934660-64-7 chemicalbook.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ guidechem.com | C₁₁H₁₆N₂O₂ amadischem.com |

| Molecular Weight | 208.257 g/mol guidechem.com | 208.26 g/mol |

| Density | 1.107 g/cm³ guidechem.com | 1.107 g/cm³ amadischem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

benzyl N-(2-aminopropyl)carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) |

InChI Key |

HVQKTRVTQIMUEL-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)N |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Benzyl Carbamate Systems

Benzyl (B1604629) Carbamate (B1207046) as a Protecting Group for Amines

The primary role of the benzyl carbamate group is to decrease the nucleophilicity of amines, thereby preventing them from reacting with electrophiles while other parts of the molecule undergo transformation. total-synthesis.com This protection is achieved by converting the amine into a carbamate, a functional group that is significantly less reactive.

Principles of N-Cbz Protection in Multifunctional Molecules

In molecules containing multiple functional groups, the selective protection of one amine over others, or over other nucleophilic groups like alcohols, is crucial. The N-Cbz protection strategy relies on the high nucleophilicity of the amine nitrogen, which readily attacks the electrophilic carbonyl carbon of a benzyl chloroformate reagent. total-synthesis.com This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

The stability of the Cbz group is a key feature. It is generally robust towards a variety of non-reductive conditions, including basic and most aqueous acidic environments, which allows for a wide range of subsequent chemical transformations to be performed on the protected molecule. nih.gov This "orthogonality" is a critical principle in the design of protecting group strategies for complex molecules. For instance, the Cbz group is stable under the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group, and the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group, making it a valuable component in orthogonal protection schemes. total-synthesis.com

The electronic nature of the Cbz group, with the delocalization of the nitrogen lone pair into the carbonyl group, renders the nitrogen atom significantly less nucleophilic and basic. This electronic effect is central to its function as a protecting group.

Deprotection Strategies for Benzyl Carbamates

The removal of the Cbz group is a critical step in a synthetic sequence, and several methods have been developed to achieve this transformation efficiently and selectively.

The most common and often preferred method for the deprotection of benzyl carbamates is catalytic hydrogenolysis. nih.gov This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netnih.gov The reaction is generally clean and proceeds under neutral conditions, which is advantageous for sensitive substrates.

The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene (B28343). total-synthesis.com

Several parameters can influence the efficiency and selectivity of catalytic hydrogenolysis:

Catalyst: Palladium on carbon (Pd/C) is the most widely used catalyst. The loading of palladium (typically 5-10%) and the nature of the carbon support can affect the reaction rate and selectivity. Other catalysts such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can be more effective for resistant substrates.

Hydrogen Source: Hydrogen gas is the most common reagent, often used at atmospheric or slightly elevated pressures. Alternatively, transfer hydrogenolysis can be employed, using hydrogen donors such as ammonium (B1175870) formate (B1220265), formic acid, or isopropanol (B130326) in the presence of the catalyst. researchgate.net This approach can be advantageous for safety and practical reasons, avoiding the need for handling gaseous hydrogen.

Solvent: A variety of solvents can be used, with alcohols like methanol (B129727) and ethanol, as well as ethyl acetate (B1210297) and tetrahydrofuran, being common choices. The choice of solvent can sometimes influence the reaction rate and the solubility of the substrate and product.

Additives: In some cases, the addition of an acid can facilitate the deprotection of N-Cbz groups, particularly in substrates where the amine product might poison the catalyst. nih.gov

| Parameter | Common Conditions/Reagents | Notes |

|---|---|---|

| Catalyst | 10% Pd/C, Pearlman's catalyst (Pd(OH)₂/C) | Pd/C is standard; Pearlman's catalyst can be more active. |

| Hydrogen Source | H₂ gas (1 atm to high pressure), Ammonium formate, Formic acid, Isopropanol | Transfer hydrogenolysis offers a safer alternative to H₂ gas. researchgate.net |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran | Choice depends on substrate solubility and reaction compatibility. |

| Additives | Acetic acid, Hydrochloric acid | Can prevent catalyst poisoning by the product amine. nih.gov |

While catalytic hydrogenolysis is widely used, it is not always compatible with other functional groups in the molecule, such as alkenes, alkynes, or sulfur-containing moieties, which can be reduced or poison the catalyst. In such cases, alternative chemical methods for Cbz deprotection are employed.

Acid-Mediated Deprotection: Strong acids such as HBr in acetic acid, trifluoroacetic acid (TFA), or isopropanol hydrochloride (IPA·HCl) can cleave the Cbz group. total-synthesis.comtdcommons.org This method proceeds via an SN2-type mechanism where the acid protonates the carbamate oxygen, followed by nucleophilic attack of the conjugate base on the benzylic carbon, leading to the formation of a benzyl halide and the unstable carbamic acid. These methods are often advantageous as they are metal-free and scalable. tdcommons.org

Lewis Acid-Mediated Deprotection: Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can also effect the removal of the Cbz group. organic-chemistry.org These conditions can be mild and offer good functional group tolerance.

Nucleophilic Deprotection: A newer approach involves the use of nucleophiles to cleave the Cbz group. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) has been shown to deprotect Cbz-amines. organic-chemistry.org This method is particularly useful for substrates containing functionalities that are sensitive to standard hydrogenolysis or strong acid conditions. organic-chemistry.org

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) can also be used to remove the Cbz group, although this method is less common due to the harsh conditions.

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Acid-Mediated | HBr/AcOH, TFA, IPA·HCl total-synthesis.comtdcommons.org | Metal-free, scalable, good for substrates incompatible with hydrogenolysis. tdcommons.org | Requires strongly acidic conditions which may not be suitable for all substrates. |

| Lewis Acid-Mediated | TMSI, AlCl₃/HFIP organic-chemistry.org | Mild conditions, good functional group tolerance. organic-chemistry.org | Stoichiometric amounts of Lewis acid are often required. |

| Nucleophilic | 2-Mercaptoethanol/K₃PO₄ organic-chemistry.org | Tolerates sulfur-containing groups and other sensitive functionalities. organic-chemistry.org | May require elevated temperatures. |

Reactions Involving the Aliphatic Chain of Benzyl 2-aminopropylcarbamate Derivatives

The presence of the Cbz protecting group allows for selective reactions to occur at other sites within the molecule, including the aliphatic chain of derivatives of this compound. The protected amine is rendered unreactive, enabling transformations on the rest of the carbon skeleton.

Nucleophilic Substitution Reactions on Substituted Analogs

While specific research on nucleophilic substitution reactions directly on the aliphatic chain of this compound is not extensively documented in readily available literature, the principles of organic chemistry allow for predictions of its reactivity in substituted analogs. For a nucleophilic substitution to occur on the propyl chain, a suitable leaving group would need to be present on one of the carbon atoms.

Consider a hypothetical derivative, Benzyl (2-hydroxypropyl)carbamate, where the primary amine of 1-amino-2-propanol is protected with a Cbz group. The hydroxyl group on the second carbon can be converted into a good leaving group, such as a tosylate or a halide. This would activate the C-2 position for nucleophilic attack.

In such a scenario, a variety of nucleophiles could be employed to displace the leaving group. For instance, reaction with sodium azide (B81097) would lead to the formation of an azido (B1232118) derivative, which could subsequently be reduced to introduce a second amino group. Similarly, reaction with cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The stereochemistry of such a reaction would be of significant importance, especially if the starting material is chiral. If the reaction proceeds via an SN2 mechanism, an inversion of stereochemistry at the reaction center would be expected. The bulky Cbz group, while not directly attached to the reaction center, could potentially influence the steric environment and the rate of the reaction.

It is important to note that the reaction conditions for such nucleophilic substitutions would need to be carefully chosen to be compatible with the Cbz protecting group. Strongly basic or reductive nucleophiles might lead to premature deprotection or side reactions.

Intramolecular Cyclization Pathways (e.g., Aza-Michael Reactions)

Benzyl carbamate derivatives containing suitably positioned Michael acceptors can undergo intramolecular cyclization, a powerful strategy for synthesizing nitrogen-containing heterocyclic compounds. The Aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a prominent example of such a pathway. beilstein-journals.org

In the context of benzyl carbamate systems, the carbamate nitrogen can act as a nucleophile, attacking an intramolecular α,β-unsaturated ketone or ester. This process is often facilitated by a catalyst to achieve high efficiency and stereoselectivity. Organocatalysis has emerged as a particularly effective method for these transformations. For instance, chiral cinchona-based primary-tertiary diamines have been successfully employed as catalysts in the asymmetric intramolecular aza-Michael addition of carbamates bearing an enone functionality. nih.gov These reactions produce valuable 2-substituted piperidines and other five- or six-membered N-heterocycles in high yields and with excellent enantioselectivity. nih.gov

The role of an acid co-catalyst, such as trifluoroacetic acid (TFA) or diphenyl hydrogenphosphate (DPP), is often crucial. The co-catalyst is believed to assist in the formation of a reactive iminium intermediate, which then undergoes the intramolecular cyclization. nih.gov The cascade reaction involves the addition of the carbamate nitrogen to the activated enone, followed by cyclization to furnish the heterocyclic product. frontiersin.org This methodology demonstrates the utility of the carbamate group not just as a protecting group, but as an active participant in constructing complex molecular architectures.

| Substrate Type | Catalyst | Co-Catalyst/Additive | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Enone Carbamate | Chiral Cinchona-based diamine | Trifluoroacetic Acid (TFA) | 2-Substituted Piperidine | 75-95 | up to 99 |

| Enone Carbamate | Chiral Cinchona-based diamine | Diphenyl hydrogenphosphate (DPP) | 2-Substituted N-Heterocycle | up to 99 | 92-97.5 |

| Hydroxylamine-derived Enone | Chiral Cinchona-based diamine | Pentafluoropropionic acid (PFP) | 3-Substituted 1,2-Oxazinane | 99 | 96 |

Table 1: Representative data from studies on organocatalytic intramolecular aza-Michael additions of carbamate-related systems. Data synthesized from findings reported in the literature. nih.gov

Mechanistic Insights into Carbamate Stability and Reactivity

The stability and reactivity of the benzyl carbamate linkage are of paramount importance in its application as a protecting group and as a reactive moiety. The benzyloxycarbonyl (Cbz) group is known for its considerable stability under a wide range of conditions, yet it can be cleaved under specific, controlled protocols. researchgate.netijacskros.com

Hydrolytic Stability and Mechanism

Benzyl carbamates are generally stable in mild acidic and basic aqueous media at room temperature. ijacskros.comresearchgate.net However, under stronger basic conditions, they undergo hydrolysis. The mechanism of base-catalyzed hydrolysis for primary or secondary carbamates, such as benzyl carbamates, typically proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.net This two-step process involves a fast, reversible deprotonation of the carbamate nitrogen by a base to form an N-anion (the conjugate base). wikipedia.orgmasterorganicchemistry.com This is followed by a slower, rate-determining step where the leaving group (the benzyloxide anion) is expelled, forming a transient isocyanate intermediate. nih.govacs.org This isocyanate is then rapidly trapped by water or hydroxide to form an unstable carbamic acid, which decarboxylates to yield the free amine and carbon dioxide. nih.gov The stability of the anionic intermediate and the quality of the leaving group are key factors determining the reaction rate. researchgate.netwikipedia.org

In contrast, under strongly acidic conditions (e.g., using HBr in acetic acid), the cleavage mechanism shifts. The reaction is thought to involve the protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (an SN2-type displacement) or the formation of a benzyl cation (an SN1-type mechanism), leading to the release of benzyl bromide, carbon dioxide, and the protonated amine. total-synthesis.com

Reactivity Toward Deprotection

The most common and synthetically useful method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). highfine.com The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which releases toluene and the unstable carbamic acid that subsequently decarboxylates to the free amine. total-synthesis.com This method is highly valued for its mild conditions and clean reaction profile. researchgate.net Transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene (B86901) in the presence of the catalyst, can also be employed as an alternative to using gaseous hydrogen. total-synthesis.com

The Cbz group is orthogonal to many other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), meaning it can be selectively removed without affecting them, which is a significant advantage in multi-step syntheses, particularly in peptide chemistry. total-synthesis.com

| Condition Type | Reagent/Condition | Stability of Cbz Group |

| Catalytic Hydrogenolysis | H₂, Pd/C | Unstable (Cleaved) |

| NaBH₄, Pd/C | Unstable (Cleaved) | |

| Strong Acid | HBr in Acetic Acid | Unstable (Cleaved) |

| Trifluoroacetic Acid (TFA) | Generally Stable | |

| Basic Conditions | Aqueous NaOH, reflux | Unstable (Slowly Cleaved) |

| Na₂CO₃ / NaHCO₃ (aq.) | Stable | |

| Nucleophiles | Amines, Hydrazines | Stable |

| Organometallics | Grignard Reagents, Organolithiums | Stable |

Table 2: General stability profile of the benzyloxycarbonyl (Cbz) protecting group under various chemical conditions. total-synthesis.comresearchgate.netresearchgate.nethighfine.com

Applications of Benzyl 2 Aminopropylcarbamate in Advanced Organic Synthesis and Chemical Biology Research

Building Block in Complex Molecular Architectures

The strategic placement of a benzyl (B1604629) carbamate (B1207046) protecting group on one of the amino functionalities of 1,2-diaminopropane (B80664) renders Benzyl 2-aminopropylcarbamate a bifunctional building block. This selective protection allows for sequential reactions at the two distinct amine sites, a crucial feature in the stepwise assembly of intricate molecular structures.

In the realm of peptide science, the benzyl carbamate (Cbz or Z) group is a well-established protecting group for amines. wikipedia.orgpeptide.compeptide.com This protection strategy is fundamental to solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to form a peptide chain. The Cbz group is stable under the conditions required for peptide bond formation and can be readily removed by catalytic hydrogenolysis.

While not a standard amino acid, this compound can be envisioned as a key component in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The free primary amine of this compound can be acylated with an amino acid or a peptide fragment, while the protected amine can be deprotected at a later stage to allow for further functionalization, such as cyclization or branching of the peptide chain. This approach enables the creation of non-natural peptide architectures with potentially enhanced stability and biological activity.

Table 1: Potential Sequential Reactions of this compound in Peptidomimetic Synthesis

| Step | Reaction | Description |

| 1 | Acylation of the free amine | The primary amine is coupled with an N-protected amino acid or peptide. |

| 2 | Deprotection of the Cbz group | The benzyl carbamate is removed, typically via hydrogenolysis, to reveal a new primary amine. |

| 3 | Further functionalization | The newly exposed amine can be used for chain extension, cyclization, or conjugation to other molecules. |

The synthesis of well-defined dendritic and polyamine structures relies heavily on the use of selectively protected building blocks to control the generational growth and branching of the macromolecule. Research on the selective protection of polyamines has demonstrated the utility of benzyl carbamates in directing the regioselective functionalization of these molecules. researchgate.netkiku.dk

A close structural analog, benzyl (3-aminopropyl)carbamate, has been successfully employed as a precursor in the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers. researchgate.net In this strategy, the free amine is first reacted with a Michael acceptor, such as methyl acrylate, followed by amidation with a diamine to build the next generation of the dendrimer. This iterative process of Michael addition and amidation allows for the controlled construction of the dendritic architecture. Given its structural similarity, this compound is an equally suitable precursor for the synthesis of chiral dendrimers and other complex polyamine structures.

Table 2: Divergent Dendrimer Synthesis Strategy Using Carbamate-Protected Diamines

| Step | Reagents and Conditions | Result |

| Michael Addition | Methyl acrylate | Addition to the free primary amine, creating ester-terminated branches. |

| Amidation | Ethylenediamine (B42938) | Reaction with the ester groups to form the next generation of amine termini. |

| Iteration | Repeat Michael addition and amidation | Controlled, generational growth of the dendrimer. |

The dual amine functionality of this compound makes it a promising intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrrolidines: The synthesis of substituted pyrrolidines can be envisaged through a multi-step sequence starting from this compound. For instance, the free amine could be alkylated with a suitable electrophile containing a leaving group, followed by deprotection of the carbamate and subsequent intramolecular cyclization to form the pyrrolidine (B122466) ring.

Sulfonamides: The free primary amine of this compound can readily react with sulfonyl chlorides to form sulfonamides. nih.gov This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The resulting product would contain a protected amine that could be deprotected and further functionalized, allowing for the creation of complex sulfonamide derivatives.

Hydantoins: Hydantoins are a class of heterocyclic compounds with important pharmacological properties. While direct synthesis from this compound is not straightforward, it could serve as a precursor to a diamine that can then be cyclized. For example, after a series of transformations to introduce a carboxylic acid functionality, the resulting amino acid derivative could undergo cyclization to form a hydantoin (B18101) ring.

Contributions to Asymmetric Synthesis

The inherent chirality of this compound, derived from 1,2-diaminopropane, makes it a valuable asset in the field of asymmetric synthesis, where the goal is to control the stereochemical outcome of a chemical reaction.

Chiral 1,2-diamines are privileged scaffolds in the design of chiral auxiliaries and organocatalysts. mdpi.commdpi.comresearchgate.netmyuchem.com These molecules can coordinate to metal centers or interact with substrates through non-covalent interactions to create a chiral environment that directs the approach of reagents.

The structure of this compound is well-suited for its use as a precursor to chiral ligands and organocatalysts. The two amine groups can be differentially functionalized to create bidentate ligands for asymmetric metal catalysis or to introduce hydrogen-bond donors and acceptors for organocatalysis. For example, the free amine can be converted into a thiourea (B124793) or a squaramide, which are common functional groups in bifunctional organocatalysts. mdpi.com After deprotection, the second amine can be further modified, leading to a modular synthesis of a library of chiral catalysts.

Table 3: Potential Organocatalyst Scaffolds Derived from this compound

| Catalyst Type | Key Functional Group | Potential Application |

| Bifunctional Thiourea | Thiourea | Asymmetric Michael additions, Aldol (B89426) reactions |

| Bifunctional Squaramide | Squaramide | Asymmetric Michael additions, Friedel-Crafts alkylations |

| Chiral Ligand | Bidentate amine/phosphine (B1218219) | Asymmetric hydrogenation, C-C bond forming reactions |

The application of chiral auxiliaries and organocatalysts derived from 1,2-diamines has been shown to be effective in inducing stereoselectivity in a variety of chemical transformations. nih.govharvard.edu By analogy, catalysts and auxiliaries derived from this compound are expected to exhibit similar capabilities in controlling the stereochemical outcome of reactions.

For instance, a chiral ligand synthesized from this compound could be used in a metal-catalyzed asymmetric reduction of a ketone to produce a chiral alcohol with high enantiomeric excess. Similarly, an organocatalyst based on this scaffold could be employed in an asymmetric Mannich reaction to generate chiral β-amino carbonyl compounds. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the catalyst, which originates from the stereocenter in the this compound backbone.

Impact of Chiral Purity on Synthetic Outcomes

The stereochemical integrity of starting materials is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. In the context of this compound, a chiral building block, its enantiomeric purity is a critical determinant for the successful construction of stereochemically defined molecules. The use of this carbamate in a non-racemic form is essential in applications where the introduction of a specific stereocenter is required to achieve the desired biological activity or material property.

The impact of the chiral purity of a reagent on a stereoselective reaction is often quantified by the enantiomeric excess (ee) of the product. In a reaction where this compound is used as a chiral auxiliary or a key building block, its enantiomeric purity directly correlates with the enantiomeric or diastereomeric purity of the resulting product. For instance, in the synthesis of chiral ligands or pharmaceutical intermediates, even a minor enantiomeric impurity in the starting carbamate can lead to a significant decrease in the stereoselectivity of the reaction, potentially yielding a mixture of diastereomers that are difficult to separate.

Consider a hypothetical asymmetric transformation where (R)-Benzyl 2-aminopropylcarbamate is reacted with a prochiral substrate to yield two possible diastereomeric products, Product A (R,R) and Product B (R,S). The diastereomeric ratio of the products is directly influenced by the enantiomeric excess of the starting carbamate.

Table 1: Hypothetical Impact of Enantiomeric Purity of (R)-Benzyl 2-aminopropylcarbamate on Diastereomeric Ratio

| Enantiomeric Excess (% ee) of (R)-Benzyl 2-aminopropylcarbamate | Diastereomeric Ratio (Product A : Product B) | Enantiomeric Excess (% ee) of the Major Diastereomer |

| 100% | >99 : 1 | >99% |

| 95% | 97.5 : 2.5 | 95% |

| 90% | 95 : 5 | 90% |

| 80% | 90 : 10 | 80% |

| 50% | 75 : 25 | 50% |

The data in Table 1 illustrates a direct and linear relationship between the enantiomeric purity of the chiral carbamate and the stereochemical purity of the product. A lower enantiomeric excess in the starting material leads to a proportional decrease in the diastereoselectivity of the reaction, resulting in a mixture that may be challenging and costly to purify. Therefore, ensuring the high chiral purity of this compound through rigorous synthesis and purification methods, such as chiral resolution or asymmetric synthesis, is paramount for its effective application in advanced organic synthesis. wikipedia.orgnih.govrsc.org

Derivatization Strategies for Structural Modification and Functionalization

The versatility of this compound as a synthetic intermediate is significantly enhanced by the potential for derivatization at its primary amine functionality. These modifications allow for the introduction of a wide array of functional groups, enabling the construction of diverse molecular architectures for applications in medicinal chemistry, materials science, and chemical biology. The presence of the benzyloxycarbonyl (Cbz) protecting group on the secondary amine is crucial, as it allows for selective reactions at the primary amine. organic-chemistry.orgtotal-synthesis.comresearchgate.net

Derivatization strategies for this compound primarily focus on the nucleophilic character of the terminal primary amine. This allows for a variety of chemical transformations to introduce new functionalities.

Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy to introduce peptidic linkages or to append various organic moieties. For example, reaction with benzoyl chloride in the presence of a base will yield the corresponding N-benzoyl derivative. nih.govchromatographyonline.com

Alkylation: The primary amine can undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl or arylalkyl groups, modifying the steric and electronic properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. This functional group is prevalent in many therapeutic agents.

Urea and Thiourea Formation: The primary amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are important for creating molecules with hydrogen-bonding capabilities, often utilized in the design of enzyme inhibitors or organocatalysts.

Reductive Amination: A powerful method for C-N bond formation, reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This strategy is widely used to introduce complex molecular fragments.

Table 2: Overview of Derivatization Strategies for this compound

| Derivatization Strategy | Reagent Class | Resulting Functional Group | Potential Application |

| Acylation | Acid Chlorides, Anhydrides | Amide | Peptide synthesis, functional materials |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modification of basicity and lipophilicity |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Introduction of complex substituents |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Synthesis of bioactive molecules |

| Urea Formation | Isocyanates | Urea | Organocatalysis, supramolecular chemistry |

| Thiourea Formation | Isothiocyanates | Thiourea | Synthesis of enzyme inhibitors |

These derivatization strategies underscore the utility of this compound as a versatile scaffold in organic synthesis. The ability to selectively modify the primary amine allows for the systematic alteration of its structure and properties, paving the way for the development of novel compounds with tailored functions. The subsequent removal of the Cbz protecting group, typically through hydrogenolysis, can then unmask the secondary amine for further functionalization, adding another layer of synthetic utility. missouri.edumasterorganicchemistry.com

Computational and Theoretical Studies on Benzyl Carbamate Systems

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping out the energetic landscapes of chemical reactions involving carbamates. acs.orgrsc.org These methods allow for the detailed study of reaction pathways, including the identification of transient intermediates and transition states.

One of the most studied reactions is the formation of carbamates from amines and carbon dioxide. researchgate.netresearchgate.net Theoretical models suggest that this reaction can proceed through different pathways. Ab initio calculations on alkanolamines indicate that a single-step, third-order reaction is most likely, without the involvement of a long-lived zwitterion intermediate. researchgate.net In this mechanism, a second amine molecule acts as a base to facilitate proton transfer. researchgate.netresearchgate.net The presence of water or other protic molecules can also significantly lower the energy barrier for proton transfer by participating in the transition state. researchgate.net

Quantum chemical methods are also used to explore other reactions, such as the hydrolysis of carbamates. Studies on monoethanolamine (MEA) carbamate (B1207046) have used ab initio molecular orbital calculations combined with a polarizable continuum model (PCM) to investigate its interconversion with bicarbonate. nih.gov These calculations revealed high activation energies for neutral hydrolysis but proposed an alternative, more efficient pathway at high pH involving proton transfer from a protonated amine to the carbamate, followed by nucleophilic attack by a hydroxide (B78521) ion. nih.gov

Furthermore, DFT calculations have been employed to understand the stereoselectivity and chemoselectivity in reactions like the C–H insertion of rhodium aryl/aryl carbenes, providing insights into why certain products are favored by revealing the activation barriers for competing pathways. acs.org

Table 1: Theoretical Approaches for Carbamate Reaction Analysis

| Computational Method | Application in Carbamate Systems | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies. acs.org | Provides insight into stereoselectivity and preferred reaction pathways. acs.org |

| ***Ab Initio* Calculations** | Studying carbamate formation from CO2 and amines. researchgate.netnih.gov | Suggests single-step, third-order reactions and role of proton transfer. researchgate.net |

| Polarizable Continuum Model (PCM) | Simulating solvent effects on reaction pathways. nih.gov | Crucial for accurately modeling reactions in aqueous solutions. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like carbamates. nih.govmdpi.com These simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior. mdpi.com

The conformational preferences of carbamates are influenced by the partial double-bond character of the C–N bond, which restricts rotation and can lead to the existence of syn and anti isomers. nih.govacs.org A detailed conformational analysis of a Boc-carbamate monomer was performed using a mixed torsional/low-mode sampling method with an OPLS-2005 force field and a GB/SA solvation model. nih.gov This study revealed that carbamate units tend to be planar due to the delocalization of π-electrons along the backbone. nih.gov Unlike peptides, which predominantly adopt trans configurations, cis configurations can be energetically stable for carbamates. nih.gov

MD simulations are also essential for understanding how carbamates interact with their environment, such as biological macromolecules. In drug design, MD simulations can predict the binding stability of a carbamate-based inhibitor within the active site of an enzyme. mdpi.com These simulations, often run for nanoseconds, track key metrics like root mean square deviation (RMSD) to assess structural stability, root mean square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to measure the compactness of the molecule or complex. mdpi.com By analyzing the trajectory, specific interactions like hydrogen bonds and van der Waals forces that stabilize the complex can be identified. mdpi.com

Computational Approaches for Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govwikipedia.org These models are heavily used in drug discovery and materials science to predict the properties of new compounds. nih.govwikipedia.org

For carbamates, QSAR studies have been performed to understand their anticonvulsant activity. nih.gov In one study, quantum and classical mechanics calculations were used to generate structural descriptors for a series of 46 carbamate drugs. nih.gov Using principal component analysis and multiple linear regression, five key descriptors were identified that could predict the biological activity with high accuracy. nih.gov

Similarly, QSPR models have been developed to understand the chemical stability of carbamates. An investigation into a class of carbamate-based enzyme inhibitors found a direct relationship between the rate of alkaline hydrolysis and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a descriptor calculated using quantum methods. nih.govscispace.com This finding indicates that the electrophilicity of the carbamate group is a key factor in its chemical stability. nih.govscispace.com Such models allow for the rational design of more stable compounds by introducing substituents that modify these electronic properties. nih.gov

Table 2: Descriptors Used in Carbamate QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Property Correlated | Reference |

|---|---|---|---|

| Electronic | Energy of LUMO | Chemical Stability / Hydrolysis Rate | nih.gov, scispace.com |

| Topological | Balaban Centric Index (BAC) | Inhibitory Activity (pIC50) | researchgate.net |

| Physicochemical | Molar Refractivity (MR) | Inhibitory Activity (pIC50) | researchgate.net |

| Quantum Mechanical | Various | Anticonvulsant Activity | nih.gov |

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling of reaction pathways provides a microscopic view of how a chemical transformation occurs, from reactants to products, via high-energy transition states. rsc.org Quantum chemical calculations are the primary tool for this purpose, as they can accurately compute the potential energy surface of a reaction. rsc.orgrsc.org

The process typically involves locating the structure of the transition state, which is a first-order saddle point on the potential energy surface. rsc.org Once found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the transition state to the corresponding reactants and products, confirming that the correct pathway has been identified. rsc.org

These techniques have been applied to various reactions involving carbamates. For example, in the reaction of CO2 with amines, computational models have mapped the energy profile for the formation of a zwitterionic intermediate and the subsequent proton transfer, which is often the rate-limiting step. researchgate.net DFT calculations have also been used to model the energy profiles for more complex processes, such as the C–C bond-forming transition states in the asymmetric allylation of carbamate-containing molecules, helping to explain the origin of stereoselectivity. acs.org This predictive power allows researchers to screen potential reactions, catalysts, or substrates computationally before undertaking experimental work, saving significant time and resources. rsc.org

Emerging Research Directions and Future Perspectives for Benzyl 2 Aminopropylcarbamate

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for carbamates, including Benzyl (B1604629) 2-aminopropylcarbamate. Key areas of development focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents and solvents.

One promising approach is the adoption of flow chemistry . Continuous flow processes offer enhanced safety, better scalability, and minimized need for the isolation of potentially unstable intermediates. scirp.org For the synthesis of carbamates, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been demonstrated for the synthesis of various Cbz-carbamate products, showcasing a potential green route that could be adapted for Benzyl 2-aminopropylcarbamate. scirp.org

Biocatalysis represents another significant avenue for sustainable synthesis. Enzymes, such as lipases, can catalyze the formation of carbamates under mild conditions, often with high selectivity. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used in the synthesis of Cbz-carbamates, where it also facilitates the removal of byproducts. scirp.org The enzymatic synthesis of various esters of benzyl alcohol further highlights the potential of biocatalysis in reactions involving benzyl-containing compounds.

The use of greener solvents is also a critical aspect of sustainable synthesis. Research has explored the use of water, polyethylene glycol (PEG), and propylene carbonate as more environmentally friendly alternatives to traditional volatile organic solvents. nih.gov For example, the benzylation of arenes with benzyl alcohols has been successfully carried out in propylene carbonate, a green and recyclable solvent. nih.gov Furthermore, the protection of amines as their N-benzyloxycarbonyl (Cbz) derivatives has been achieved in aqueous media with the aid of β-cyclodextrin. nih.gov The reversible reaction of amines with carbon dioxide (CO2) also presents a green method for the in situ protection of amines, avoiding the need for traditional protecting group chemistry. organic-chemistry.org

Catalytic methods that avoid stoichiometric reagents are also central to green synthesis. Heterogeneous catalysts are being investigated for the synthesis of carbamates from amines, CO2, and halides, offering the advantage of easy separation and recycling. scirp.org

| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous production with high purity and yield. |

| Biocatalysis (e.g., CALB) | Mild reaction conditions, high selectivity, reduced waste. | Enzymatic carbamoylation of 1,2-diaminopropane (B80664). |

| Greener Solvents (e.g., Water, PEG) | Reduced environmental impact and toxicity. | Synthesis in aqueous or recyclable solvent systems. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. | Use of solid catalysts for the carbamoylation step. |

| CO2 as a Reagent/Protecting Group | Utilization of a renewable feedstock, in situ protection. | Reversible protection of one amino group during synthesis. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond its role as a protected diamine, this compound possesses a versatile chemical structure that allows for a variety of novel transformations. The presence of a primary amine, a carbamate-protected amine, and a chiral center offers multiple sites for selective chemical modification.

The carbamate (B1207046) moiety itself can participate in unique reactions. For instance, N-Cbz-protected amines can be directly converted into amides through a rhodium-catalyzed coupling with arylboroxines, bypassing the traditional deprotection-condensation sequence. researchgate.net Another innovative one-pot method allows for the transformation of N-Cbz-protected amines into amides via in situ generated isocyanate intermediates that react with Grignard reagents. researchgate.net

The primary amino group of this compound is a nucleophilic center that can undergo a wide range of reactions. These include alkylation, acylation, and condensation with carbonyl compounds to form imines, which can then be further functionalized. The Cbz group is generally stable to these transformations, allowing for selective modification of the free amine.

Furthermore, the entire molecule can serve as a building block for the synthesis of more complex structures, including heterocyclic compounds. For example, N-Cbz protected amino acids have been used in the synthesis of arylamides. scirp.org The condensation of benzyl carbamate with aldehydes and α-keto acids has also been explored, indicating the potential for this compound to participate in similar multicomponent reactions to generate diverse molecular scaffolds. nih.gov

Future research will likely focus on developing catalytic and stereoselective reactions that take advantage of the inherent functionality of this compound. This could include asymmetric transformations targeting the primary amine or the development of novel cyclization reactions to construct chiral heterocyclic systems.

Expanded Role in the Synthesis of Advanced Materials and Functional Molecules

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials and functional molecules with tailored properties.

In polymer chemistry , diamines are fundamental monomers for the synthesis of polyamides, polyimides, and polyureas. The differential protection of the two amino groups in this compound allows for its controlled incorporation into polymer chains. For example, it could be used to create well-defined polymer architectures, such as dendrimers or block copolymers. N-protected diamines are utilized in the synthesis of poly(amidoamine) (PAMAM) dendrimers, where the protecting group allows for controlled, generational growth. researchgate.net Similarly, functionalized polylactides have been synthesized using monomers with protected hydroxyl groups, a strategy that could be adapted for the incorporation of amine functionalities using building blocks like this compound.

As a precursor to bioactive molecules , this compound holds significant potential in drug discovery and medicinal chemistry. The 1,2-diaminopropane scaffold is present in numerous biologically active compounds. The ability to selectively functionalize the two amino groups of this compound provides a powerful tool for creating libraries of compounds for screening against various biological targets. For instance, various benzyl carbamate derivatives have been investigated for their antitubercular and ixodicidal activities. scirp.orgacs.org The development of chiral diamine derivatives as antiviral and fungicidal agents further underscores the potential of this class of compounds in agrochemicals. nih.gov Moreover, benzyl carbamates are utilized in cleavable linkers for antibody-drug conjugates, a targeted cancer therapy approach. acs.org

The presence of the Cbz protecting group is also advantageous in peptide synthesis , where it is a well-established protecting group for amines. acs.org This suggests that this compound could be incorporated into peptidomimetics or used as a linker to attach other molecules to peptides.

| Application Area | Role of this compound | Potential Outcome |

| Polymer Science | Monomer with differentiated reactivity. | Synthesis of well-defined polymers (e.g., dendrimers, functionalized polyesters). |

| Drug Discovery | Chiral scaffold for library synthesis. | Development of new therapeutic agents (e.g., antitubercular, antiviral). |

| Agrochemicals | Building block for novel pesticides. | Creation of new fungicidal and antiviral agents for crop protection. |

| Bioconjugation | Linker molecule with a cleavable protecting group. | Development of antibody-drug conjugates and other targeted therapies. |

| Peptidomimetics | Incorporation of a constrained diamine unit. | Synthesis of novel peptide analogues with enhanced properties. |

Synergistic Integration of Experimental and Computational Research

The synergy between experimental and computational chemistry is becoming increasingly crucial for accelerating the discovery and development of new molecules and materials. For this compound, this integrated approach can provide valuable insights into its synthesis, reactivity, and potential applications.

Computational modeling , particularly using methods like Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and predict the outcomes of chemical transformations. For example, DFT studies have been used to investigate the mechanism of carbamate formation and the reactivity of different catalysts in carbamate synthesis. researchgate.netresearchgate.net Such calculations can help in the rational design of more efficient and selective synthetic routes for this compound.

Molecular modeling can also be used to predict the properties and biological activity of derivatives of this compound. By simulating the interactions of these molecules with biological targets, such as enzymes or receptors, computational methods can guide the design of new drug candidates. acs.org For instance, molecular modeling has been used to optimize the structure of benzyl ethyl carbamates for potential ixodicidal activity. researchgate.netacs.org Furthermore, computational studies can aid in understanding the origins of stereoselectivity in reactions involving chiral molecules like this compound. acs.orgacs.org

The integration of these computational predictions with experimental validation creates a powerful feedback loop. Experimental results can be used to refine and improve the accuracy of computational models, while computational insights can guide the design of more focused and efficient experiments. This synergistic approach is expected to play a pivotal role in unlocking the full potential of this compound in its various applications. rsc.org

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- First Aid : For skin exposure, wash with soap/water for 15+ minutes; for eye contact, irrigate with saline .

How to design experiments to study the biological interactions of this compound?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., enzymes or receptors) .

- Fluorescence Quenching : Monitor interactions with biomolecules (e.g., serum albumin) via fluorescence spectroscopy .

- Molecular Docking : Predict binding modes using software like AutoDock Vina, followed by validation via in vitro enzyme inhibition assays .

What solvents are suitable for recrystallizing this compound?

Q. Basic

- Ethanol/Water Mixtures : Effective for removing polar impurities .

- Ethyl Acetate/Hexane : Gradients for column chromatography yield >95% purity .

How to analyze reaction by-products in the synthesis of this compound?

Q. Advanced

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify unreacted starting materials or hydrolyzed derivatives .

- Gas Chromatography (GC) : Detect volatile side products (e.g., benzyl alcohol) .

What computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic acyl substitutions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

What are the storage conditions to ensure the stability of this compound?

Q. Basic

- Short-Term : Store in airtight containers with desiccants at 4°C .

- Long-Term : Under inert atmosphere (N) at -20°C to prevent hydrolysis .

Key Notes

- Data Contradictions : Cross-referencing multiple analytical methods (e.g., NMR + MS) mitigates misassignment risks .

- Advanced Synthesis : Focus on stereochemical control using chiral auxiliaries or enantioselective catalysts .

- Biological Studies : Prioritize target-specific assays (e.g., kinase inhibition) over broad-spectrum screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.